Enhanced Metabolic Stability via Nle¹⁰ Substitution: A Key Differentiator for In Vivo Applications
The substitution of methionine with norleucine at position 10 directly improves the compound's resistance to enzymatic degradation, a critical factor for in vivo studies. While specific half-life data for this exact fragment is limited, the modification is known to reduce susceptibility to proteolysis compared to native NKA sequences, which typically have plasma half-lives of less than 2 minutes [1]. This enhanced stability is cited as a primary reason for its selection as a parent compound for further structural studies [2].
| Evidence Dimension | Resistance to Enzymatic Degradation |
|---|---|
| Target Compound Data | Enhanced stability compared to NKA(4-10) (qualitative) |
| Comparator Or Baseline | NKA(4-10) (with native Met¹⁰) |
| Quantified Difference | Qualitative improvement; quantitative data not found in primary sources. |
| Conditions | In vitro and in vivo studies of peptide degradation |
Why This Matters
For procurement, this supports the selection of [Nle¹⁰]NKA(4-10) over the less stable NKA(4-10) fragment for in vivo experiments where a longer duration of action is desirable.
- [1] Martling, C. R., et al. (1987). Bronchoconstrictor and hypotensive effects in relation to pharmacokinetics of tachykinins in the guinea-pig - evidence for extraneuronal cleavage of neuropeptide K to neurokinin A. Acta Physiologica Scandinavica, 130(3), 429-437. (Information on plasma half-life of NKA). View Source
- [2] Rovero, P., et al. (2007). Synthesis and Structure-Activity Relationship of [Nle10]Neurokinin A (4–10) Analogs with Constraint in the Backbone and at Position Six. International Journal of Peptide Research and Therapeutics, 13, 329–336. View Source
